

# The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | CEP-28122 |           |  |  |
| Cat. No.:            | B8037760  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] **CEP-28122** is a potent and selective, orally active small-molecule inhibitor of ALK.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **CEP-28122**, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

#### **Mechanism of Action**

**CEP-28122** is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, **CEP-28122** effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

### **ALK Signaling Pathway Inhibition**

Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.







**CEP-28122** has been shown to potently inhibit the phosphorylation of ALK and its downstream effectors. Specifically, in ALK-positive cancer cell lines, treatment with **CEP-28122** leads to a significant reduction in the phosphorylation of STAT3, AKT, and ERK1/2.[1]





Click to download full resolution via product page

Caption: Inhibition of ALK by CEP-28122 blocks downstream signaling pathways.



# In Vitro Activity Kinase Inhibitory Potency and Selectivity

**CEP-28122** demonstrates high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a large panel of kinases, revealing a high degree of specificity for ALK.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| ALK           | 1.9 ± 0.5 |
| Flt4          | 46 ± 10   |
| Rsk2          | 12        |
| Rsk3          | 7         |
| Rsk4          | 17        |

Table 1: In vitro kinase inhibitory activity of CEP-

28122.[1][2]

#### **Cellular Activity**

**CEP-28122** effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner. This anti-proliferative effect is coupled with the induction of apoptosis, as evidenced by increased caspase-3/7 activity.[1] In contrast, ALK-negative cell lines are significantly less sensitive to **CEP-28122**.[1]



| Cell Line                                                                               | Cancer Type                       | ALK Status                          | IC50 (nM) for Cell<br>Growth Inhibition                   |
|-----------------------------------------------------------------------------------------|-----------------------------------|-------------------------------------|-----------------------------------------------------------|
| Karpas-299                                                                              | Anaplastic Large-Cell<br>Lymphoma | NPM-ALK Fusion                      | 20                                                        |
| Sup-M2                                                                                  | Anaplastic Large-Cell<br>Lymphoma | NPM-ALK Fusion                      | 30                                                        |
| NCI-H2228                                                                               | Non-Small Cell Lung<br>Cancer     | EML4-ALK Fusion                     | Not explicitly stated,<br>but showed growth<br>inhibition |
| NCI-H3122                                                                               | Non-Small Cell Lung<br>Cancer     | EML4-ALK Fusion                     | Not explicitly stated,<br>but showed growth<br>inhibition |
| NB-1                                                                                    | Neuroblastoma                     | ALK Amplification                   | Not explicitly stated,<br>but showed growth<br>inhibition |
| SH-SY5Y                                                                                 | Neuroblastoma                     | ALK Activating<br>Mutation (F1174L) | Not explicitly stated,<br>but showed growth<br>inhibition |
| NB-1643                                                                                 | Neuroblastoma                     | ALK Activating<br>Mutation (R1275Q) | Not explicitly stated,<br>but showed growth<br>inhibition |
| Toledo                                                                                  | Leukemia                          | ALK Negative                        | >3000                                                     |
| HuT-102                                                                                 | Lymphoma                          | ALK Negative                        | >3000                                                     |
| NB-1691                                                                                 | Neuroblastoma                     | ALK Negative                        | No significant effect                                     |
| Table 2: Cellular<br>activity of CEP-28122<br>in various human<br>cancer cell lines.[1] |                                   |                                     |                                                           |

## **In Vivo Efficacy**







Oral administration of **CEP-28122** has demonstrated significant dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive human cancers, including ALCL, NSCLC, and neuroblastoma.[1] Treatment with **CEP-28122** at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions.[1] Importantly, sustained tumor regression was observed even after cessation of treatment in some models, suggesting complete tumor eradication.[1] In contrast, **CEP-28122** showed minimal to no anti-tumor activity in ALK-negative xenograft models.[1]



| Xenograft<br>Model | Cancer<br>Type                       | ALK Status           | CEP-28122<br>Dose (oral,<br>b.i.d.) | Tumor<br>Growth<br>Inhibition<br>(%) | Observatio<br>ns                                       |
|--------------------|--------------------------------------|----------------------|-------------------------------------|--------------------------------------|--------------------------------------------------------|
| Sup-M2             | Anaplastic<br>Large-Cell<br>Lymphoma | NPM-ALK<br>Fusion    | 30 mg/kg                            | Not explicitly stated                | Complete/ne<br>ar complete<br>tumor<br>regressions     |
| Sup-M2             | Anaplastic<br>Large-Cell<br>Lymphoma | NPM-ALK<br>Fusion    | 55 mg/kg                            | Not explicitly stated                | Sustained<br>tumor<br>regression<br>post-<br>treatment |
| Sup-M2             | Anaplastic<br>Large-Cell<br>Lymphoma | NPM-ALK<br>Fusion    | 100 mg/kg                           | Not explicitly stated                | Sustained tumor regression post-treatment              |
| NCI-H2228          | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK<br>Fusion   | 30 mg/kg                            | Not explicitly stated                | Tumor<br>regression                                    |
| NCI-H2228          | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK<br>Fusion   | 55 mg/kg                            | Not explicitly stated                | Tumor<br>regression                                    |
| NCI-H3122          | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK<br>Fusion   | 30 mg/kg                            | Not explicitly stated                | Significant<br>tumor growth<br>inhibition              |
| NCI-H3122          | Non-Small<br>Cell Lung<br>Cancer     | EML4-ALK<br>Fusion   | 55 mg/kg                            | Not explicitly stated                | Tumor stasis<br>and partial<br>regression              |
| NB-1               | Neuroblasto<br>ma                    | ALK<br>Amplification | 30 mg/kg                            | 75%                                  | Tumor stasis<br>and partial<br>regression              |



| NB-1                                                                     | Neuroblasto<br>ma | ALK<br>Amplification | 55 mg/kg               | 90%       | Tumor stasis<br>and partial<br>regression |
|--------------------------------------------------------------------------|-------------------|----------------------|------------------------|-----------|-------------------------------------------|
| NB-1691                                                                  | Neuroblasto<br>ma | ALK Negative         | 30 mg/kg &<br>55 mg/kg | No effect | No effect on tumor growth                 |
| Table 3: In vivo antitumor efficacy of CEP-28122 in xenograft models.[1] |                   |                      |                        |           |                                           |

# Experimental Protocols Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)





Click to download full resolution via product page

Caption: Workflow for the in vitro ALK Time-Resolved Fluorescence (TRF) kinase assay.



The inhibitory activity of **CEP-28122** on recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The reaction is initiated by incubating the recombinant ALK enzyme with varying concentrations of **CEP-28122**. Subsequently, the biotinylated substrate and ATP are added to start the phosphorylation reaction. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a TRF signal that is proportional to the kinase activity.

#### **Cell Culture and Viability Assays**

ALK-positive and ALK-negative human cancer cell lines were cultured in RPMI medium supplemented with 10% fetal bovine serum. For cell viability assays, cells were seeded in 96-well plates and treated with various concentrations of **CEP-28122** for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.

#### **Immunoblot Analysis**

To assess the inhibition of ALK phosphorylation and downstream signaling, cells were treated with **CEP-28122** for a specified time (e.g., 2 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK1/2. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Tumor Xenograft Studies





Click to download full resolution via product page

Caption: Workflow for in vivo tumor xenograft efficacy studies.



All animal studies were conducted in accordance with approved institutional guidelines. Human cancer cell lines were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID or nude mice). When tumors reached a predetermined size, mice were randomized into treatment and control groups. **CEP-28122** was administered orally, typically twice daily (b.i.d.), at various dose levels. Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity. The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.

#### Conclusion

**CEP-28122** is a highly potent and selective ALK inhibitor with a favorable preclinical pharmacological profile. It effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells. In vivo, **CEP-28122** demonstrates robust and selective anti-tumor efficacy in xenograft models of ALK-driven cancers. These findings underscore the therapeutic potential of **CEP-28122** for the treatment of ALK-positive malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8037760#pharmacological-profile-of-the-alk-inhibitor-cep-28122]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com